4-Chlorophthalazine-6-carboxylic acid
Description
Contextualization within Phthalazine (B143731) Chemistry Research
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. researchgate.netlongdom.orgjournaljpri.comlongdom.org The phthalazine scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, serves as a versatile structural motif. wikipedia.orgresearchgate.net Researchers have extensively explored this scaffold to develop a wide array of bioactive molecules. Phthalazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities. longdom.orglongdom.orgresearchgate.netnih.gov
The introduction of a chlorine atom and a carboxylic acid group onto the phthalazine framework, as seen in 4-Chlorophthalazine-6-carboxylic acid, creates a molecule with multiple reactive sites. This allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. jocpr.com The chlorine atom can be substituted through various nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification, amidation, or other transformations characteristic of this functional group. wikipedia.orguomus.edu.iq These features position this compound as a key starting material for creating libraries of novel compounds for biological screening and materials development. researchgate.net
Historical Overview of Phthalazine-Based Molecular Scaffolds
The study of phthalazine chemistry dates back to the late 19th and early 20th centuries. The fundamental synthesis of phthalazine itself can be achieved through methods such as the condensation of ω-tetrabromorthoxylene with hydrazine (B178648). wikipedia.org Another classical approach involves the reduction of 1-chlorophthalazine. wikipedia.org
Early methods for synthesizing phthalazinone derivatives, a closely related and widely studied class of compounds, often utilized readily available starting materials like phthalic anhydride (B1165640). longdom.orglongdom.orgrsc.org The reaction of phthalic anhydride with hydrazine hydrate (B1144303) is a foundational method for the preparation of phthalazinones. longdom.orglongdom.org Over the years, synthetic methodologies have evolved, with researchers developing more efficient and versatile routes to access a wide range of substituted phthalazines and their fused heterocyclic derivatives. researchgate.netlongdom.orgjournaljpri.com These advancements have been crucial for the exploration of their chemical and biological properties, leading to the discovery of numerous compounds with significant applications. researchgate.netnih.gov
Significance of Halogenated Carboxylic Acids in Organic Synthesis Research
Halogenated carboxylic acids are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for the construction of complex molecules. The presence of both a halogen and a carboxylic acid functionality imparts a dual reactivity that can be strategically exploited in synthetic pathways.
The halogen atom, often chlorine or bromine, provides a reactive handle for a variety of transformations. It can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the halogen can influence the electronic properties of the molecule, affecting its reactivity and physical characteristics. The introduction of chlorine into pharmaceutical compounds is a well-established strategy, with over a quarter of all FDA-approved drugs containing at least one chlorine atom. nih.gov
The carboxylic acid group is one of the most important functional groups in organic chemistry. wikipedia.orgresearchgate.net It can be readily converted into a wide range of other functional groups, including esters, amides, acid halides, and anhydrides. wikipedia.orguomus.edu.iqlibretexts.org This versatility is fundamental to the construction of diverse molecular architectures. In the context of medicinal chemistry, the carboxylic acid group can be crucial for a molecule's biological activity, often by participating in hydrogen bonding interactions with biological targets or by improving the pharmacokinetic properties of a drug candidate. researchgate.net
The combination of a halogen and a carboxylic acid on the same scaffold, as seen in this compound, provides chemists with a powerful tool for molecular design and synthesis. The strategic manipulation of these two functional groups allows for the systematic modification of the phthalazine core, enabling the exploration of structure-activity relationships and the development of new chemical entities with desired properties.
Data Tables
Table 1: Properties of Phthalazine and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| Phthalazine | C₈H₆N₂ | 130.15 | Parent bicyclic heterocyclic compound. wikipedia.org |
| 4-Chlorophthalic Anhydride | C₈H₃ClO₃ | 182.56 | A potential precursor in synthesis. nih.gov |
| 6-Chloropyridazine-3-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | A related halogenated heterocyclic carboxylic acid. bldpharm.com |
| 6-Chloro-4-phenylquinazoline-2-carboxylic acid | C₁₅H₉ClN₂O₂ | 284.69 | A related, more complex halogenated heterocyclic carboxylic acid. nih.gov |
Table 2: Common Reactions of Functional Groups in this compound
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |
| Carboxylic Acid | Reduction | LiAlH₄, then H₂O | Alcohol |
| Chloro Group | Nucleophilic Aromatic Substitution | Amines, Alkoxides | Substituted Amines, Ethers |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5ClN2O2 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
4-chlorophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-3-5(9(13)14)1-2-6(7)4-11-12-8/h1-4H,(H,13,14) |
InChI Key |
HRUIKNHOUBVGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1C(=O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chlorophthalazine 6 Carboxylic Acid and Its Precursors
Traditional Synthetic Pathways and their Mechanistic Elucidation
Traditional synthetic routes to 4-Chlorophthalazine-6-carboxylic acid typically involve well-established, multi-step processes. These methods, while reliable, often necessitate the isolation of intermediates and may involve harsh reaction conditions.
Multi-Step Approaches from Precursors
A common and logical multi-step synthesis of this compound commences with trimellitic anhydride (B1165640). This pathway can be dissected into two principal stages: the formation of the phthalazinone core followed by chlorination.
Step 1: Synthesis of 4-hydroxy-1(2H)-phthalazinone-6-carboxylic acid
The initial step involves the condensation of trimellitic anhydride with hydrazine (B178648) hydrate (B1144303). This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrazine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form an intermediate acylhydrazide. Subsequent intramolecular cyclization through the attack of the terminal nitrogen of the hydrazide onto the second carbonyl group, followed by dehydration, yields the phthalazinone ring system. This reaction is typically conducted in a suitable solvent such as ethanol (B145695) or acetic acid under reflux conditions. longdom.orgjocpr.com The resulting product, 4-hydroxy-1(2H)-phthalazinone-6-carboxylic acid, exists in tautomeric equilibrium with 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. vulcanchem.com
Step 2: Chlorination of 4-hydroxy-1(2H)-phthalazinone-6-carboxylic acid
The second step is the conversion of the hydroxyl group of the phthalazinone to a chloro group. This is a crucial transformation to install the reactive chloro moiety. A standard and effective method for this conversion is the treatment of the hydroxyphthalazinone intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction mechanism involves the activation of the hydroxyl group by POCl₃, followed by a nucleophilic attack of the chloride ion. This reaction is often carried out at elevated temperatures, frequently under reflux, and may sometimes be performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated hydrochloric acid. jocpr.com The final product, this compound, is then isolated and purified.
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Trimellitic anhydride, Hydrazine hydrate | Ethanol or Acetic Acid, Reflux | 4-hydroxy-1(2H)-phthalazinone-6-carboxylic acid |
| 2 | 4-hydroxy-1(2H)-phthalazinone-6-carboxylic acid | POCl₃, Reflux | This compound |
Modern and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. ajrconline.orgniscpr.res.inresearchgate.net
In the context of synthesizing this compound, microwave technology can be particularly beneficial for the initial condensation step between trimellitic anhydride and hydrazine hydrate. ajrconline.org The use of microwave heating can facilitate the rapid formation of the 4-hydroxy-1(2H)-phthalazinone-6-carboxylic acid intermediate, potentially under solvent-free conditions. niscpr.res.iningentaconnect.com
| Synthesis Step | Conventional Method (Time) | Microwave-Assisted Method (Time) |
| Phthalazinone formation from anhydride and hydrazine | Several hours | A few minutes |
Catalytic Synthesis Techniques (e.g., Boric Acid Catalysis, Transition Metal Catalysis)
The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed under milder conditions with higher efficiency and selectivity.
Boric Acid Catalysis: While boric acid is a well-known catalyst for amidation reactions, its direct application to the synthesis of this compound is not established. However, the principles of using mild, inexpensive, and environmentally benign catalysts are central to green chemistry.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively used in the functionalization of phthalazinone scaffolds. researchgate.netrsc.orgresearchgate.net While these are often employed for C-H activation and cross-coupling reactions to introduce further complexity, the development of a catalytic method for the chlorination of the phthalazinone precursor could be a promising green alternative to the use of stoichiometric and harsh reagents like POCl₃. Research in this area is ongoing, with a focus on developing catalysts that can selectively chlorinate C(sp³)–H bonds under mild conditions. nih.gov
Solvent-Free or Reduced-Solvent Methodologies
The elimination or reduction of volatile organic solvents is a key objective of green chemistry. Solvent-free reactions, often conducted under microwave irradiation or by grinding the reactants together, can significantly reduce the environmental footprint of a synthetic process. longdom.orgingentaconnect.com
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently and with high purity. numberanalytics.com Key parameters that are systematically varied and studied include temperature, pressure, catalyst loading, ligand design, and reaction time.
Temperature and Pressure Effects
Pressure is another important parameter, particularly in reactions involving gaseous reagents or byproducts. While many of the steps in the synthesis of this compound are conducted at atmospheric pressure, certain reactions, such as those involving phosgenation for the preparation of acid chlorides, may be performed under controlled pressure to enhance the concentration of the gaseous reactant and increase the reaction rate.
The following table summarizes the general effects of temperature on related phthalazine (B143731) syntheses, which can be extrapolated to the synthesis of this compound.
| Reaction Step | Temperature Range (°C) | Observation |
| Phthalazine ring formation | 80 - 120 | Reflux in solvents like ethanol or acetic acid is common. |
| Chlorination (e.g., with POCl₃) | 80 - 110 | Often carried out at the reflux temperature of the chlorinating agent. |
| Sandmeyer reaction | 0 - 5 (diazotization), RT - 50 (CuCl addition) | Low temperatures are crucial for the stability of the diazonium salt. |
Catalyst Loading and Ligand Design
Catalysis, particularly palladium-catalyzed cross-coupling reactions, can be instrumental in the synthesis of functionalized phthalazines. The efficiency of these catalytic systems is highly dependent on the catalyst loading and the nature of the ligands employed.
Optimizing the catalyst loading is a balance between achieving a high reaction rate and minimizing the cost and potential contamination of the product with the metal catalyst. In academic settings, catalyst loading is often explored in a range from 0.1 mol% to 5 mol% to determine the optimal concentration.
The table below illustrates the impact of catalyst and ligand variation in analogous cross-coupling reactions.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | 2 | 85 |
| Pd₂(dba)₃ | XPhos | 1 | 92 |
| CuI | None | 10 | 78 |
Reaction Time and Purity Profile
The duration of the reaction is a critical parameter that is optimized to ensure the complete conversion of the starting materials while minimizing the formation of degradation products. Reaction progress is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The purity profile of the final product is directly influenced by the optimization of all reaction parameters. Incomplete reactions can lead to the presence of starting materials in the final product, while harsh conditions or prolonged reaction times can result in the formation of impurities. Purification techniques such as recrystallization, column chromatography, and preparative HPLC are employed to obtain this compound of the desired purity. The choice of solvent for recrystallization is crucial and is often determined through systematic screening to find a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the target compound, while impurities remain in solution.
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition from a laboratory-scale synthesis to a larger, preparative-scale production presents a unique set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. nih.govrsc.org
One of the primary considerations in scaling up is heat transfer. Reactions that are easily managed in a small flask can become highly exothermic and difficult to control in a large reactor. Therefore, careful consideration of the reactor design, cooling capacity, and rate of addition of reagents is essential. The use of process analytical technology (PAT), such as in-situ IR spectroscopy and calorimetry, can provide real-time data on the reaction progress and heat flow, enabling better control over the process. syrris.com
Mixing is another critical factor that becomes more challenging on a larger scale. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of byproducts and a decrease in yield and purity. The choice of reactor and stirrer design is therefore crucial for ensuring homogeneity.
The work-up and purification procedures also need to be adapted for larger quantities. Extractions that are straightforward in a separatory funnel may require specialized equipment on a larger scale. Similarly, chromatographic purification, which is common in the laboratory, can be expensive and time-consuming for large quantities. Therefore, developing a robust crystallization process is often a key goal in process development to ensure high purity of the final product on a larger scale. syrris.com
The following table outlines key considerations for scaling up the synthesis of this compound.
| Parameter | Laboratory Scale | Preparative Scale |
| Heat Transfer | Simple heating mantles/ice baths | Jacketed reactors with controlled heating/cooling fluids |
| Mixing | Magnetic stirrers | Mechanical overhead stirrers with optimized impeller design |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Purification | Column chromatography, recrystallization | Primarily robust crystallization, filtration |
| Process Safety | Standard laboratory fume hood | Detailed hazard analysis, dedicated reactor systems |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Assignments and Coupling Analysis
A ¹H NMR spectrum would reveal the number of distinct proton environments in the 4-Chlorophthalazine-6-carboxylic acid molecule. The chemical shift (δ) of each proton signal, typically reported in parts per million (ppm), is influenced by the electron density of its local environment. For this molecule, one would expect to see signals for the aromatic protons on the phthalazine (B143731) ring system. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm. libretexts.org The protons on the benzene (B151609) part of the phthalazine ring would exhibit characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets) due to spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J-values) would help in assigning the relative positions of the protons on the ring.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), as well as for the sp² hybridized carbons of the aromatic phthalazine core. libretexts.org The carbon atom attached to the chlorine would also show a characteristic chemical shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for piecing together the molecular structure.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. libretexts.org
A strong C=O (carbonyl) stretching band for the carboxylic acid, usually found between 1760 and 1690 cm⁻¹. libretexts.org
C-O stretching vibrations for the carboxylic acid group in the 1320-1210 cm⁻¹ region. libretexts.org
C=N and C=C stretching vibrations from the phthalazine ring system, typically in the 1600-1450 cm⁻¹ region.
A C-Cl stretching vibration, which would appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. In a typical mass spectrum for this compound, one would expect to observe a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). libretexts.org
X-ray Crystallography for Solid-State Molecular Structure Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules. While the crystal structure for the exact target molecule is not available, a search did reveal a study on a related, but different, phthalazine derivative, 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, which was characterized by X-ray diffraction. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can gain insights into the electronic structure of a compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its conjugated π-electron systems and the presence of non-bonding electrons.
The electronic spectrum of this compound is expected to be dominated by transitions involving the π and non-bonding (n) electrons associated with the phthalazine ring and the carbonyl group of the carboxylic acid. The primary electronic transitions anticipated are:
π → π* Transitions: These are typically high-energy transitions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the phthalazine ring exhibit strong π → π* absorptions. The presence of conjugation in the bicyclic system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the phthalazine ring and the oxygen atoms of the carboxylic acid, to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.
The substituents on the phthalazine core, namely the chloro group and the carboxylic acid group, are expected to modulate the electronic transitions and thus the positions and intensities of the absorption bands.
Chloro Group: The chlorine atom, being an auxochrome, possesses lone pairs of electrons that can interact with the π-system of the aromatic ring (a +M or mesomeric effect). This interaction can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Halogen substituents can also exert an inductive effect (-I), which may have an opposing influence, but the mesomeric effect often dominates in determining the spectral shift.
Carboxylic Acid Group: The carboxylic acid group can act as a deactivating group through its electron-withdrawing inductive and resonance effects. This can influence the energy of the molecular orbitals and potentially cause a hypsochromic shift (a shift to shorter wavelengths). However, the carbonyl group within the carboxylic acid also introduces an n → π* transition.
Based on studies of related condensed phthalazine systems, it is reasonable to predict the characteristic absorption bands for this compound. ias.ac.in Phthalazine derivatives often exhibit distinct absorption regions. A study on condensed phthalazines indicated the presence of two main absorption bands. ias.ac.in One band, appearing at shorter wavelengths, is attributed to the high-energy π → π* transitions of the aromatic system. A second band, at longer wavelengths, is assigned to the lower-energy n → π* transitions.
The table below presents a hypothetical representation of the UV-Vis spectral data for this compound, based on theoretical principles and data from analogous compounds.
| Hypothetical Absorption Band | Predicted λmax (nm) | Type of Transition | Associated Structural Feature |
| Band I | ~ 240 | π → π | Phthalazine aromatic system |
| Band II | ~ 360 | n → π | Nitrogen heteroatoms and carbonyl group |
It is important to emphasize that these are predicted values and experimental verification is necessary for confirmation. The solvent used for analysis can also significantly influence the position of the absorption maxima due to solute-solvent interactions. Polar solvents, for instance, can stabilize the ground state of polar molecules, leading to shifts in the absorption bands.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For 4-Chlorophthalazine-6-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model its structure and predict its behavior. niscpr.res.inmdpi.com
The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in
The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov In this compound, the HOMO is expected to be distributed over the electron-rich phthalazine (B143731) ring system and the oxygen atoms of the carboxylic acid. The LUMO is likely localized on the electron-deficient pyrazine (B50134) part of the phthalazine ring, influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. niscpr.res.innih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. niscpr.res.in
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, negative potential (red/yellow) would be expected around the electronegative nitrogen atoms of the phthalazine ring and the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atom of the carboxylic acid, making it a site for nucleophilic interaction.
Table 1: Predicted Electronic Properties of this compound via DFT
| Parameter | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on phthalazine ring and carboxyl oxygens | Indicates susceptibility to electrophilic attack and electron-donating capability. nih.gov |
| LUMO Energy | Relatively low, localized on the diazine ring and C-Cl bond | Indicates susceptibility to nucleophilic attack. nih.gov |
| HOMO-LUMO Gap (ΔE) | Moderate | Relates to chemical reactivity and electronic transitions. niscpr.res.in |
| Dipole Moment (µ) | Significant | Indicates overall polarity, influencing solubility and intermolecular interactions. mdpi.com |
| MEP Negative Regions | Nitrogen atoms, Carbonyl oxygen | Likely sites for electrophilic attack and hydrogen bonding. |
| MEP Positive Regions | Carboxylic acid proton (OH) | Likely site for nucleophilic attack and deprotonation. |
DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. By calculating the activation energy (the energy difference between reactants and the transition state), chemists can predict the feasibility and rate of a reaction.
For this compound, two primary reactive sites are the chlorine atom and the carboxylic acid group.
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom can be displaced by a nucleophile. DFT calculations can model the reaction pathway, likely proceeding through a Meisenheimer complex (a stabilized anionic intermediate). The calculations would determine the activation barriers for the attack of different nucleophiles and the subsequent departure of the chloride ion.
Reactions of the Carboxylic Acid: Esterification is a common reaction of carboxylic acids. The Fischer esterification mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by an alcohol, and subsequent elimination of water. DFT can be used to model each step, confirming the tetrahedral intermediates and predicting the rate-determining step. acs.org
In all cases, transition state analysis involves locating the first-order saddle point on the potential energy surface and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental results.
Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, key predicted absorptions would include the O-H stretch of the carboxylic acid, which is typically very broad (around 2500-3300 cm⁻¹) due to hydrogen bonding. pressbooks.pub The C=O carbonyl stretch is also characteristic, expected in the 1710-1760 cm⁻¹ region; conjugation with the aromatic ring would likely shift this to the lower end of the range (~1710 cm⁻¹). pressbooks.pub Other predictable vibrations include C-N, C-Cl, and aromatic C-H stretches. Calculated frequencies are often systematically scaled to improve agreement with experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts. nih.govmdpi.com For the ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear far downfield (10-12 ppm). pressbooks.pub The protons on the aromatic ring would appear in the typical aromatic region (7-9 ppm), with their exact shifts influenced by the electronic effects of the chloro and carboxyl substituents. For the ¹³C NMR spectrum, the carbonyl carbon is predicted to be significantly deshielded, appearing in the 165-185 ppm range. pressbooks.pub
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Range/Value | Comment |
|---|---|---|---|
| IR | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad) | Characteristic broad peak due to hydrogen-bonded dimers. pressbooks.pub |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency. pressbooks.pub | |
| C-Cl Stretch | ~700-850 cm⁻¹ | Region for aryl chlorides. | |
| ¹H NMR | -COOH Proton | 10-12 ppm | Highly deshielded acidic proton. pressbooks.pub |
| Aromatic Protons | 7.5-9.0 ppm | Specific shifts depend on position relative to substituents. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-175 ppm | Typical range for aromatic carboxylic acids. pressbooks.pub |
| Aromatic Carbons | ~120-150 ppm | Shifts influenced by N, Cl, and COOH groups. |
Molecular Dynamics Simulations to Study Conformational Dynamics
While this compound is a relatively rigid molecule, it possesses conformational flexibility primarily around the C-C bond connecting the carboxylic acid group to the phthalazine ring. Molecular Dynamics (MD) simulations can provide insight into the dynamic behavior of this group. nih.gov
MD simulations model the movement of atoms over time by solving Newton's equations of motion, taking into account a force field that describes the potential energy of the system. nih.gov For this compound, MD studies could be used to:
Investigate the preferred orientation (syn vs. anti) of the carboxylic acid proton relative to the carbonyl group and how this is influenced by the solvent environment. nih.gov
Study intermolecular interactions, such as the formation of hydrogen-bonded dimers in non-polar solvents, a common feature of carboxylic acids. nih.gov
Simulate the molecule's interaction with a solvent box (e.g., water) to understand solvation effects and the stability of different conformations in solution.
These simulations provide a dynamic picture that complements the static view from DFT optimizations, revealing how thermal energy and solvent interactions affect the molecule's structure and behavior.
Quantitative Structure-Activity Relationships (QSAR) within Synthetic Series (focus on molecular descriptors for reactivity)
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity or biological potency. nih.gov To build a QSAR model for the reactivity of this compound derivatives, one would first need to synthesize a library of related compounds (e.g., with different substituents on the phthalazine ring) and experimentally measure their reactivity in a specific reaction (e.g., the rate of SNAr).
Computational chemistry is then used to calculate a variety of molecular descriptors for each compound in the series. acs.orgdergipark.org.tr These descriptors quantify different aspects of the molecule's structure and electronic properties. For reactivity, key descriptors would include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges (e.g., the charge on the carbon atom bearing the chlorine). These describe the molecule's electronic character and susceptibility to attack. nih.govnih.gov
Steric Descriptors: Molecular volume, surface area, and specific parameters like Verloop sterimol values. These quantify the size and shape of the molecule, which can influence how easily a reagent can approach the reactive site.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Hydrophobic Descriptors: logP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for understanding solubility and phase-transfer effects.
Multiple linear regression or machine learning algorithms are then used to build a mathematical equation that links these descriptors to the observed reactivity. nih.gov A robust QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding further synthetic efforts.
Table 3: Key Molecular Descriptors for QSAR Reactivity Studies
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | LUMO Energy | Lower LUMO energy correlates with higher susceptibility to nucleophilic attack. nih.gov |
| Partial Atomic Charge on C4 | A more positive charge enhances electrophilicity, favoring nucleophilic attack. | |
| Dipole Moment | Influences interactions with polar reagents and solvents. nih.gov | |
| Steric | Molecular Volume | Large substituents near the reactive site can hinder reagent approach. |
| Solvent Accessible Surface Area (SASA) | Describes the exposure of the reactive site to the environment. nih.gov | |
| Hydrophobic | logP | Affects solubility in the reaction medium and partitioning between phases. researchgate.net |
Machine Learning Approaches for Reaction Prediction and Optimization
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of experimental conditions. rsc.org Unlike QSAR, which typically focuses on a single reaction type and a congeneric series, modern ML models can be trained on vast databases of diverse chemical reactions. acs.org
For this compound, ML models could be applied in several ways:
Reaction Prediction: Given the structure of this compound and a set of reagents, a trained neural network could predict the most likely product(s). This is particularly useful for exploring novel reactions or predicting the regioselectivity when multiple reaction sites are present. nih.govresearchgate.net
Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, concentration) to maximize the yield of a desired product. acs.org By training on datasets that include both successful and failed reactions, the model learns the complex interplay between reactants and conditions.
Reactivity Prediction: Similar to QSAR, ML models can predict reactivity. For instance, a model could be trained to predict the activation energy for hydrogen atom transfer (HAT) or the likelihood of a successful C-H functionalization at different positions on the aromatic ring. rsc.org
These approaches leverage the power of large datasets to uncover patterns that may not be obvious from first-principles theory alone, providing a powerful tool for accelerating synthetic discovery. researchgate.net
Role As a Synthetic Intermediate and Building Block in Organic Chemistry Research
Precursor for Advanced Heterocyclic Systems
The phthalazine (B143731) framework is a key pharmacophore in numerous biologically active compounds. jocpr.comresearchgate.net 4-Chlorophthalazine-6-carboxylic acid acts as a strategic precursor for the synthesis of advanced and substituted heterocyclic systems, leveraging the reactivity of its distinct functional groups.
The chlorine atom at the 4-position of the phthalazine ring is susceptible to nucleophilic substitution, making it a key site for introducing a diverse array of functional groups and building novel molecular frameworks. jocpr.com Researchers have extensively utilized chloro-substituted phthalazines to react with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to generate libraries of new derivatives. jocpr.comiiste.org
For instance, studies have shown the synthesis of novel phthalazine derivatives by treating chlorophthalazine precursors with reagents like hydrazine (B178648) hydrate (B1144303) or various amino acids. researchgate.netiiste.org One research path involved reacting a chlorophthalazine derivative with thiosemicarbazide (B42300) to yield aminotriazolophthalazine compounds. jocpr.com Another approach demonstrated the reaction of a chlorophthalazine with active methylene compounds, such as malononitrile, to produce substituted phthalazine derivatives. jocpr.com Similarly, complex derivatives with potential antitumor activity, such as those bearing an isoindol-1,3-dione moiety, have been synthesized from chlorophthalazine starting materials. iiste.org The carboxylic acid group on the this compound molecule offers an additional site for modification, such as esterification or amide bond formation, further expanding the diversity of accessible derivatives. These synthetic strategies are crucial in medicinal chemistry for exploring structure-activity relationships. researchgate.netnih.gov
Table 1: Examples of Reactions for Synthesizing Novel Phthalazine Derivatives
| Starting Material Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Chlorophthalazine | Hydrazine Hydrate | Hydrazinyl-phthalazine | jocpr.com |
| Chlorophthalazine | Amino Acids | Phthalazine-amino acid conjugates | researchgate.net |
| Chlorophthalazine | Thiosemicarbazide | Aminotriazolophthalazine | jocpr.com |
| Chlorophthalazine | Malononitrile | Cyano-substituted phthalazine | jocpr.com |
| Chlorophthalazine derivative | 2-phenyl-1H-isoindole-1,3(2H)-dione | Phthalazine with isoindol-1,3-dione moiety | iiste.org |
| Phthalazinone | Ethyl Acrylate / Hydrazine | Dipeptide and hydrazone derivatives | nih.gov |
The construction of fused-ring systems is a fundamental goal in organic synthesis, often leading to compounds with unique stereochemical and electronic properties. libretexts.orgmasterorganicchemistry.com this compound is a suitable precursor for creating polycyclic structures incorporating the phthalazine core. The two functional groups—the chloro substituent and the carboxylic acid—can be utilized in intramolecular cyclization reactions to build additional rings onto the existing framework.
For example, the carboxylic acid can be converted to an acyl chloride or other activated species, which could then react with a nucleophile introduced at the 4-position (by substituting the chlorine) to form a new fused ring. Conversely, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid group is transformed into a different reactive moiety to facilitate ring closure. The synthesis of naphtho[2,3-g]phthalazine derivatives, which are complex fused systems, highlights the utility of the broader phthalazine chemical space in building such elaborate structures. mdpi.com The principles of forming stable, fused six-membered rings, often in a chair conformation, guide the stereochemical outcomes of such synthetic endeavors. libretexts.orgmasterorganicchemistry.com
Scaffold for Complex Molecular Architecture Construction
In drug discovery and chemical biology, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds with diverse properties. rsc.orgchemrxiv.org The rigid, planar phthalazine core of this compound makes it an excellent scaffold for the construction of complex molecular architectures. nih.govekb.eg
This scaffold provides a defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets like enzymes or receptors. ekb.eg Research into VEGFR-2 kinase inhibitors has successfully utilized the phthalazine scaffold. nih.govekb.eg In these designs, the phthalazine core mimics the flat heteroaromatic ring system of ATP, while substituents are strategically placed to interact with key amino acid residues in the kinase's binding pocket, such as Glu 885 and Asp 1046. nih.gov The 4-chloro and 6-carboxylic acid groups of the title compound serve as ideal anchor points for attaching pharmacophoric features, such as biarylurea tails or other hydrogen-bonding moieties, to create potent and selective inhibitors. nih.govekb.eg The development of methods for scaffold remodeling further enhances the potential of such core structures in creating novel molecular frameworks. chemrxiv.org
Development of Catalytic Systems Incorporating Phthalazine Structures
Phthalazine-based compounds have been recognized for their utility as ligands in transition metal complexes used in catalysis. scispace.com The nitrogen atoms in the phthalazine ring possess lone pairs of electrons that can coordinate to metal centers, influencing the metal's reactivity and selectivity in catalytic cycles. This compound can be elaborated into more complex ligands. The carboxylic acid group can be used to link the phthalazine unit to other coordinating moieties or to a solid support, while the chloro-position allows for the introduction of sterically or electronically tuning substituents.
Furthermore, phthalazine derivatives themselves can act as catalysts. For example, a telmisartan-copper nanoparticle (Tel-Cu-NPs) system has been used as a catalyst for the synthesis of other complex phthalazine derivatives. mdpi.com In a biological context, phthalazine-based molecules have been designed as potent enzyme inhibitors, which can be considered a form of regulating biological catalysts. nih.govekb.eg For instance, derivatives designed to inhibit VEGFR-2 kinase function by competing with ATP at the enzyme's catalytic site, demonstrating the role of the phthalazine scaffold in modulating catalytic activity. ekb.eg
Applications in Material Science Research (e.g., as monomers or building blocks for polymers/frameworks)
The bifunctional nature of this compound makes it a potentially valuable building block in material science, although this application is less explored than its role in medicinal chemistry. The presence of two distinct reactive sites allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers and frameworks.
The carboxylic acid group can readily participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The phthalazine unit incorporated into the polymer backbone would impart rigidity and potentially useful thermal and photophysical properties. The chloro group at the 4-position could be retained in the polymer for subsequent post-polymerization modification, or it could be used as a reactive site for creating cross-linked or network polymers. Additionally, bifunctional organic molecules like this compound are candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs), where the carboxylic acid coordinates to metal nodes to build a porous, crystalline structure. The expansion of synthetic strategies involving carboxylic acids holds significant promise for applications in materials science. chemrxiv.org
Future Research Directions and Unexplored Avenues for 4 Chlorophthalazine 6 Carboxylic Acid
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery, as different enantiomers can exhibit vastly different pharmacological effects. nih.gov Future research should prioritize the development of novel stereoselective synthetic methods for derivatives of 4-Chlorophthalazine-6-carboxylic acid. Current synthetic routes to phthalazines often result in racemic mixtures. nih.govorganic-chemistry.org
A promising, yet unexplored, avenue would be the application of asymmetric catalysis. For instance, N-heterocyclic carbene (NHC) catalysis has been successfully used for the enantioselective synthesis of phthalidyl esters from carboxylic acids and phthalaldehydes. nih.gov Adapting such a strategy could allow for the catalytic, asymmetric addition of the carboxylic acid moiety or the functionalization of a precursor aldehyde, thereby establishing a chiral center with high enantiomeric excess. Another approach could involve the asymmetric reduction of a prochiral ketone derivative or the stereoselective functionalization of the phthalazine (B143731) ring itself.
Table 1: Potential Stereoselective Strategies
| Catalytic Strategy | Target Transformation | Potential Benefit |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a C=C or C=N bond in a precursor | Access to chiral substituted phthalazines |
| N-Heterocyclic Carbene (NHC) Catalysis | Asymmetric annulation reactions | Creation of chiral phthalidyl ester prodrugs nih.gov |
| Chiral Phase-Transfer Catalysis | Asymmetric alkylation of a prochiral substrate | Control of stereochemistry at a side chain |
The successful development of these pathways would provide access to optically enriched derivatives, enabling a more precise investigation of their biological activities and structure-activity relationships. nih.govnih.gov
Exploration of Bio-orthogonal Reactivity within Advanced Systems
Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The unique structure of this compound presents an opportunity for its development as a probe or labeling agent through bio-orthogonal reactions. The phthalazine core, being an electron-deficient diazine, is a candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netfrontiersin.org
Future work should focus on investigating the reactivity of the phthalazine scaffold with highly reactive dienophiles, such as strained trans-cyclooctenes (TCO) or cyclooctynes. researchgate.netnih.gov The IEDDA reaction between a tetrazine and a dienophile is one of the fastest bio-orthogonal reactions known, and while a phthalazine is less reactive than a tetrazine, its potential for this type of click chemistry warrants investigation. frontiersin.org The chloro and carboxylic acid substituents would likely modulate the electronic properties and thus the reactivity of the phthalazine ring system. researchgate.net The carboxylic acid group could be used for initial conjugation to a biomolecule, with the phthalazine core acting as a reactive handle for a secondary labeling event in a complex biological environment.
Table 2: Bio-orthogonal Reaction Potentials
| Reaction Type | Reactive Partners | Key Feature |
|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Phthalazine + Strained Alkenes/Alkynes (e.g., TCO) | Rapid, catalyst-free ligation researchgate.netnih.gov |
| Staudinger Ligation | Azide-functionalized Phthalazine + Phosphine | Formation of a stable amide bond wikipedia.orgnih.gov |
Exploring these reactions would enable the use of this compound derivatives for real-time imaging and tracking of biomolecules in living cells, a powerful tool in chemical biology. frontiersin.org
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. durham.ac.uk The synthesis of this compound and its derivatives is an ideal candidate for adaptation to flow chemistry systems. For example, the carboxylation step, which could involve the reaction of a Grignard or organolithium precursor with carbon dioxide (CO₂), can be performed with high efficiency and safety in a gas-liquid flow reactor. durham.ac.uk
A future research direction would be to design a multi-step continuous process. This could involve the initial formation of a phthalazine precursor in one reactor module, followed by a halogenation step, and finally carboxylation using a tube-in-tube gas permeable membrane to introduce CO₂ into the reaction stream. durham.ac.uk Such a system would allow for the rapid and efficient production of the target compound and facilitate the creation of a library of derivatives by simply altering the input building blocks. This approach would accelerate the exploration of this compound class for various applications.
Expanding Computational Modeling to Predict Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic structure, stability, and reactivity of molecules. researchgate.netscielo.org.mx While extensive computational studies on this compound itself are not yet published, applying these methods represents a crucial future avenue of research. DFT calculations can provide valuable insights into global and local reactivity descriptors. nih.govresearchgate.net
Future computational work should focus on:
Mapping Electrostatic Potential (MEP): Visualizing the MEP surface to identify the most probable sites for electrophilic and nucleophilic attack, guiding synthetic strategies. chemrxiv.org
Modeling Reaction Mechanisms: Simulating proposed synthetic transformations, such as nucleophilic substitution at the C4-chloro position or IEDDA reactions, to predict transition states and activation energies, thereby optimizing reaction conditions. mdpi.com
Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives. chemrxiv.org
These computational studies would provide a theoretical framework to guide and accelerate experimental work, enabling a more rational design of novel derivatives and reactions. scielo.org.mxnih.gov
Table 3: Key DFT-Calculable Parameters and Their Significance
| Parameter | Definition | Predicted Property |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Chemical reactivity and stability researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Molecular stability mdpi.com |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Propensity to act as an electrophile nih.gov |
Investigation of Supramolecular Assembly based on Hydrogen Bonding Motifs
Supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The this compound molecule possesses distinct functional groups capable of forming predictable and robust hydrogen bonds. The carboxylic acid group is a classic motif for forming strong, dimeric structures via O—H···O hydrogen bonds, typically resulting in an R²₂(8) graph-set motif. nih.govrsc.org
A significant area for future research is the exploration of how this primary hydrogen-bonding motif interacts with the other features of the molecule to direct crystal packing and the formation of more complex supramolecular assemblies. nih.gov The nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. researchgate.net The chlorine atom could also engage in halogen bonding.
By co-crystallizing this compound with other complementary molecules (co-formers), it may be possible to design and construct novel materials with tailored properties, such as specific porosities or electronic characteristics. Understanding and controlling these non-covalent interactions is key to developing functional materials based on this versatile building block. rsc.org The interplay between the strong carboxylic acid dimer formation and weaker interactions will dictate the final supramolecular architecture. nih.govreddit.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
